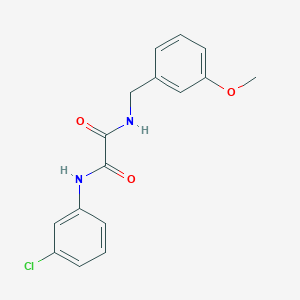
N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide, commonly known as XJD-3, is a novel small molecule compound that has been gaining attention in the field of scientific research due to its potential therapeutic properties. XJD-3 belongs to the class of oxalamide derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
XJD-3 exerts its biological effects by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. It has been found to inhibit the activity of HDAC6, a histone deacetylase that is involved in the regulation of gene expression. XJD-3 has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
XJD-3 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. XJD-3 has also been found to inhibit the migration and invasion of cancer cells. In addition, XJD-3 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using XJD-3 in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific biological processes. However, one limitation of using XJD-3 is its relatively low solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on XJD-3. One potential direction is the development of XJD-3 as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in pre-clinical and clinical trials. Another potential direction is the investigation of the mechanisms underlying its anti-inflammatory effects, which could lead to the development of new anti-inflammatory drugs. Additionally, the optimization of the synthesis of XJD-3 could lead to the development of more potent and selective derivatives.
Métodos De Síntesis
The synthesis of XJD-3 involves a multi-step process that starts with the reaction of 3-chlorophenyl isocyanate with 3-methoxybenzylamine to form the intermediate product. This intermediate product is then reacted with oxalyl chloride to yield the final product, XJD-3. The synthesis of XJD-3 has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
XJD-3 has been found to exhibit a range of biological activities that make it a potential candidate for drug development. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. XJD-3 has also been found to inhibit the proliferation of cancer cells and induce apoptosis. These properties make XJD-3 a promising candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
N'-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-7-2-4-11(8-14)10-18-15(20)16(21)19-13-6-3-5-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZGMYYIYIOGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

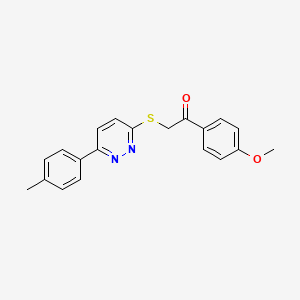
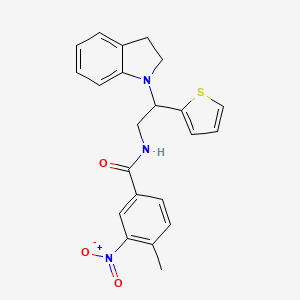
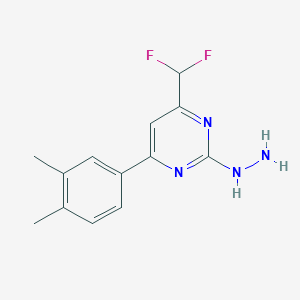
![N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2643072.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2643073.png)

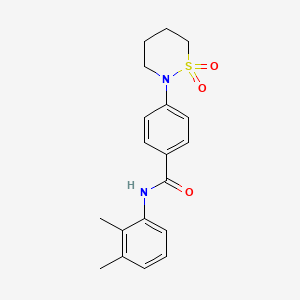
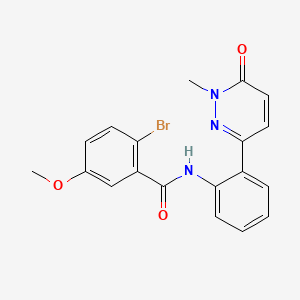
![N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2643078.png)

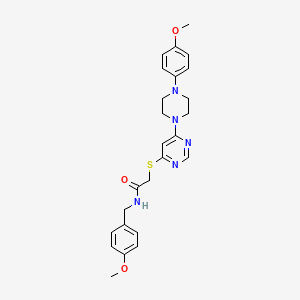
![[3-(Methylamino)-4-nitrophenyl]methanol](/img/structure/B2643082.png)
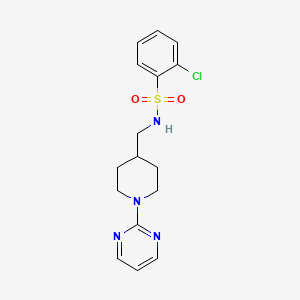
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2643086.png)